Cas no 1807094-22-9 (2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine)

2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine
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- インチ: 1S/C7H2F5IN2O2/c8-6(9)5-3(7(10,11)12)4(13)2(1-14-5)15(16)17/h1,6H
- InChIKey: MNQPHNKWJKRWCV-UHFFFAOYSA-N
- ほほえんだ: IC1C(=CN=C(C(F)F)C=1C(F)(F)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 295
- トポロジー分子極性表面積: 58.7
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029024157-500mg |
2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine |
1807094-22-9 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029024157-250mg |
2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine |
1807094-22-9 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029024157-1g |
2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine |
1807094-22-9 | 95% | 1g |
$3,155.55 | 2022-03-31 |
2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridineに関する追加情報
2-(Difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 2-(difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine, with CAS No. 1807094-22-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with a difluoromethyl group at position 2, an iodo group at position 4, a nitro group at position 5, and a trifluoromethyl group at position 3. These substituents contribute to its distinctive chemical properties and potential applications.
The pyridine ring system serves as the foundational framework for this compound. Pyridine derivatives are well-known for their versatility in organic synthesis and their ability to participate in a wide range of chemical reactions. The presence of electron-withdrawing groups such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electronic properties of the molecule. These groups deactivate the pyridine ring, making it less reactive towards nucleophilic aromatic substitution but enhancing its reactivity in certain electrophilic substitution reactions. The iodo group (-I), on the other hand, introduces additional complexity due to its unique electronic effects and potential for further functionalization through iodination or coupling reactions.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of multi-component reactions and catalytic processes. Researchers have explored various methodologies to construct the pyridine core, including the use of transition metal catalysts such as palladium and copper complexes. These methods not only enhance the yield and purity of the compound but also allow for greater control over the stereochemistry and regioselectivity of the product.
The application of 2-(difluoromethyl)-4-iodo-5-nitro-3-(trifluoromethyl)pyridine spans multiple disciplines. In pharmaceutical research, this compound has been investigated as a potential lead molecule for drug development. Its unique combination of substituents makes it an attractive candidate for targeting specific biological pathways or enzymes. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential role in anti-cancer drug discovery.
In materials science, this compound has been explored for its applications in organic electronics. The pyridine ring's conjugated π-system and the electron-withdrawing substituents contribute to its electronic properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Recent research has focused on optimizing its solubility and stability under operational conditions to enhance its performance in these devices.
The synthesis and characterization of this compound have also contributed to our understanding of heterocyclic chemistry. The precise placement of substituents on the pyridine ring requires careful consideration of steric and electronic effects. Researchers have employed advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound. Additionally, computational methods like density functional theory (DFT) have been utilized to study its electronic structure and reactivity.
Looking ahead, ongoing research aims to further explore the potential applications of this compound in areas such as catalysis, sensors, and energy storage devices. Its unique combination of substituents offers opportunities for functionalization and modification to tailor its properties for specific applications. As our understanding of this compound deepens, it is expected to play an increasingly important role in both academic research and industrial applications.
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